8-Bromo-1-naphthonitrile
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Overview
Description
8-Bromo-1-naphthonitrile is an organic compound with the molecular formula C₁₁H₆BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and a nitrile group at the 1st position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. Amides are dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P₄O₁₀.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods:
- The industrial production of this compound typically involves the bromination of 1-naphthonitrile using bromine or a brominating agent under controlled conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Palladium-Catalyzed Cyanation: This reaction involves the replacement of the bromine atom with a cyanide group using a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Palladium-Catalyzed Cyanation: This reaction typically uses a palladium catalyst and a cyanide source such as potassium cyanide.
Major Products:
Scientific Research Applications
8-Bromo-1-naphthonitrile is used in various fields of scientific research:
Mechanism of Action
The mechanism by which 8-Bromo-1-naphthonitrile exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine and nitrile groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Uniqueness:
Properties
IUPAC Name |
8-bromonaphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRWCNQCJIOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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